REACTION_CXSMILES
|
[CH:1]1([N:4]([CH3:17])[C:5]2[CH:10]=[CH:9][CH:8]=[C:7]([C:11]#[C:12][Si](C)(C)C)[CH:6]=2)[CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+]>CO>[CH:1]1([N:4]([C:5]2[CH:10]=[CH:9][CH:8]=[C:7]([C:11]#[CH:12])[CH:6]=2)[CH3:17])[CH2:2][CH2:3]1 |f:1.2.3|
|
Name
|
cyclopropyl-methyl-(3-trimethylsilanylethynyl-phenyl)-amine
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N(C1=CC(=CC=C1)C#C[Si](C)(C)C)C
|
Name
|
Intermediate 114
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)N(C1=CC(=CC=C1)C#C[Si](C)(C)C)C
|
Name
|
|
Quantity
|
0.063 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N(C)C1=CC(=CC=C1)C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.035 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 102.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |